molecular formula C16H14N2O3 B5615097 1-(4-methyl-3-nitrobenzoyl)indoline

1-(4-methyl-3-nitrobenzoyl)indoline

Cat. No. B5615097
M. Wt: 282.29 g/mol
InChI Key: PBEXVKFTCRVCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-methyl-3-nitrobenzoyl)indoline” is a compound that likely contains an indoline group, which is a nitrogen-containing heterocycle, attached to a benzoyl group that is substituted with a methyl group and a nitro group .


Synthesis Analysis

While the specific synthesis of “1-(4-methyl-3-nitrobenzoyl)indoline” is not available, indoline derivatives can generally be synthesized through Fischer indolisation, a one-pot, three-component protocol .


Molecular Structure Analysis

The molecular structure of “1-(4-methyl-3-nitrobenzoyl)indoline” would likely consist of an indoline group attached to a benzoyl group substituted with a methyl group and a nitro group .


Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For example, they can be dehydrogenated by cytochrome P450 enzymes to produce indole .

Scientific Research Applications

Pharmaceutical Research: Antiviral and Anticancer Applications

The indole nucleus, a core component of “1-(4-methyl-3-nitrobenzoyl)indoline”, is significant in pharmaceutical research due to its presence in compounds with diverse biological activities . Specifically, indole derivatives have been studied for their antiviral properties, showing inhibitory activity against influenza and Coxsackie B4 virus . Additionally, these derivatives are explored for anticancer applications, as they exhibit potential in the treatment of various cancer cell types .

Biological Studies: Antimicrobial and Antioxidant Properties

Indole derivatives are known for their antimicrobial and antioxidant properties . This makes “1-(4-methyl-3-nitrobenzoyl)indoline” a valuable compound for biological studies aimed at understanding and combating microbial infections and oxidative stress-related diseases.

Chemical Synthesis: Scaffold for Drug Development

The indole scaffold is crucial in the synthesis of bioactive compounds. It serves as a foundation for developing new drug molecules with high affinity to multiple receptors . This property is essential for creating a variety of pharmacologically active derivatives.

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones and are involved in the regulation of plant growth . Research into “1-(4-methyl-3-nitrobenzoyl)indoline” could lead to the development of new agricultural chemicals that enhance crop yields and health.

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “1-(4-methyl-3-nitrobenzoyl)indoline”. Given the biological activity of indole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-7-13(10-15(11)18(20)21)16(19)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEXVKFTCRVCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,3-Dihydro-indol-1-yl)-(4-methyl-3-nitro-phenyl)-methanone

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